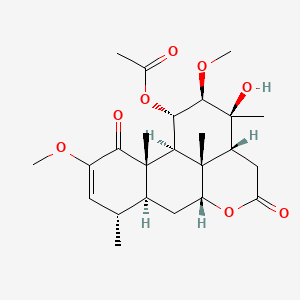

Nigakilactone E

Description

Properties

Molecular Formula |

C24H34O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[(1S,2S,6S,7S,9R,13R,14S,15R,16S,17R)-14-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate |

InChI |

InChI=1S/C24H34O8/c1-11-8-14(29-6)20(27)22(3)13(11)9-16-23(4)15(10-17(26)32-16)24(5,28)21(30-7)18(19(22)23)31-12(2)25/h8,11,13,15-16,18-19,21,28H,9-10H2,1-7H3/t11-,13+,15-,16-,18+,19-,21-,22+,23-,24+/m1/s1 |

InChI Key |

ISYHXQAQWVPQKA-SNPVAWBPSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)(C)O)OC)OC(=O)C)C)C)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Isolation

Nigakilactone E is part of a group of compounds known as sesquiterpene lactones. These compounds are characterized by their complex structures and biological activities. The isolation of this compound typically involves chromatographic techniques, where it is separated from other components in the plant extracts. The chemical structure of this compound contributes to its biological efficacy, making it a subject of interest in pharmacological studies.

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to affect the mitochondrial apoptotic pathway, leading to increased cytochrome c release and activation of caspase-3, which are critical for cancer cell death. The compound has been tested against several types of cancer cells including HepG2 (liver cancer) and MKN-28 (gastric cancer), with IC50 values indicating potent cytotoxic effects at low concentrations .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 21.72 | Apoptosis via mitochondrial pathway |

| MKN-28 | 5.6 | Induction of apoptosis through caspase activation |

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy, particularly in the context of chronic inflammatory diseases. Research indicates that it can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suppression leads to a reduction in inflammatory damage, making it a potential therapeutic agent for conditions like ulcerative gastritis and atherosclerosis .

Anti-Malarial Properties

This compound also demonstrates anti-malarial activity, particularly against Plasmodium falciparum. In vitro studies have shown that it can inhibit the growth of malaria parasites at low concentrations, suggesting its potential use as a treatment for malaria .

Case Study 1: Anti-Cancer Effects

In a study involving xenograft models with gastric cancer cells (SGC-7901), this compound was administered at a dosage of 15 mg/kg body weight. The results indicated significant tumor growth inhibition and reduced expression of Ki-67, a marker associated with cell proliferation . This highlights its potential as an effective agent in cancer therapy.

Case Study 2: Inflammation Reduction

A rat model was utilized to evaluate the anti-inflammatory effects of this compound. The treatment resulted in decreased levels of inflammatory markers such as IL-1β and IL-18, demonstrating its efficacy in managing inflammation-related conditions .

Comparison with Similar Compounds

Key Observations :

- Carbon Backbone : this compound (C24) is larger than most analogs (C21–C22), likely due to additional acetyl or methyl groups .

- Oxygenation : this compound and H are highly oxygenated (8 oxygen atoms), correlating with their higher melting points (>270°C) compared to less oxygenated derivatives like Nigakilactone D .

- Structural Ambiguities: suggests Nigakilactone D is identical to quassin, but conflicting molecular formulas (C22H28O vs. C22H28O6) highlight inconsistencies in literature nomenclature .

Pharmacological Activities Comparison

Implications for this compound :

- The acetyl groups in this compound may enhance bioavailability compared to less polar analogs like Nigakilactone D .

Sources and Natural Occurrence

- Primary Source : Picrasma quassioides (Ku-Mu-Pi), a plant used in traditional Chinese medicine for its bitter, insecticidal properties .

- Co-occurring Compounds: this compound is often isolated alongside other quassinoids (e.g., Picrasin B, Quassin) in Picrasma extracts, indicating a shared biosynthetic pathway .

Q & A

Q. What steps ensure rigorous peer review of this compound research, particularly for novel claims?

- Answer : Preprint submission (e.g., bioRxiv) for community feedback. Share raw data via repositories (e.g., Zenodo). Invite independent validation through collaborative networks. Address reviewer critiques about methodological transparency (e.g., detailed NMR acquisition parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.